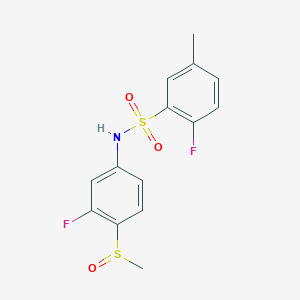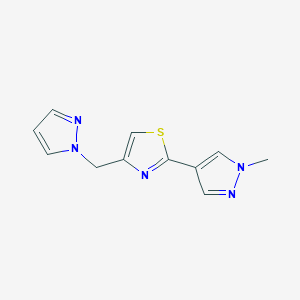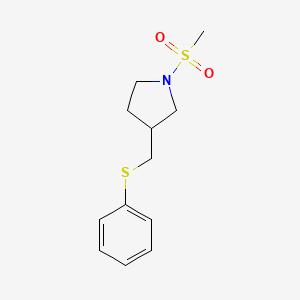
2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide is a chemical compound with potential therapeutic applications. It is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors that play a role in the inflammatory, cancerous, or bacterial processes. The compound may also exert its effects through the modulation of signaling pathways involved in these processes.
Biochemical and Physiological Effects:
2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory and cancerous processes. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide in lab experiments include its potent activity against specific enzymes or receptors involved in the inflammatory, cancerous, or bacterial processes. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. The compound may also have off-target effects on other enzymes or receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of 2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide. One direction is to further investigate the mechanism of action of the compound and its effects on specific signaling pathways involved in the inflammatory, cancerous, or bacterial processes. Another direction is to optimize the synthesis method and develop more potent analogs of the compound with improved solubility and selectivity. Additionally, the compound can be tested in more complex in vitro and in vivo models to evaluate its efficacy and safety for potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with 3-fluoro-4-methylsulfinylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent. In anti-inflammatory studies, the compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In anti-cancer studies, the compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In anti-bacterial studies, the compound has been shown to have potent activity against gram-positive bacteria.
Propriétés
IUPAC Name |
2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S2/c1-9-3-5-11(15)14(7-9)22(19,20)17-10-4-6-13(21(2)18)12(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPQZCYINQPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)S(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-fluoro-4-methylsulfinylphenyl)-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)





![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)